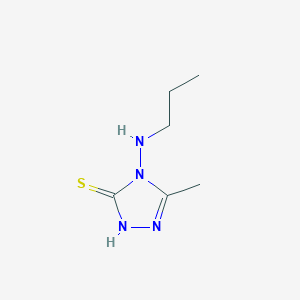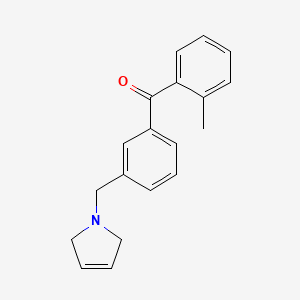
2-Methyl-3'-(3-pyrrolinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole and benzophenone derivatives has been explored through various methods. In one study, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method demonstrates the potential for creating complex organic compounds through multi-component reactions, which can be efficient and versatile for synthesizing a range of derivatives.
Molecular Structure Analysis
The molecular structure of the synthesized pyrrole derivative was characterized using a combination of spectroscopic techniques, including 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction . Additionally, computational studies using density functional theory (DFT) provided predictions of spectral and geometrical data, showing high correlations with experimental data. This indicates the reliability of computational methods in supporting experimental findings and predicting molecular properties.
Chemical Reactions Analysis
The reactivity of different benzophenone and pyrrole derivatives has been investigated. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to produce a range of substituted pyranones . Similarly, 2-Methyl-4-oxo-4H-1-benzopyrans undergoes transformations under the influence of carbon nucleophiles, leading to the formation of diverse compounds such as styryl derivatives, pyruvates, and phthalide . These studies highlight the versatility of these compounds in chemical synthesis, allowing for the creation of a wide array of derivatives with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The electrochemical study of the pyrrole derivative revealed good inhibition efficiency on steel surfaces, suggesting its potential as a corrosion inhibitor . The diverse reactions and transformations of benzophenone and pyrrole derivatives also reflect their chemical properties, such as reactivity towards nucleophiles and the ability to undergo ring transformations . The substituted benzophenones obtained from pyrylium salts and methyl(ene) ketones further demonstrate the structural diversity and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Metabolism and Effects on Endocrine Activity
2-Methyl-3'-(3-pyrrolinomethyl) benzophenone, as part of the benzophenone family, has been studied for its metabolism and effects on endocrine activity. Watanabe et al. (2015) explored the metabolism of benzophenone-3 (BP-3), a related compound, by liver microsomes. They found that BP-3 metabolites exhibited varying degrees of estrogenic and anti-androgenic activities, impacting endocrine function (Watanabe et al., 2015).
Photocatalytic Degradation Studies
Wang et al. (2019) investigated photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This study is crucial for understanding how to mitigate the environmental impact of BP-3, especially in water sources (Wang et al., 2019).
Biodegradation by Bacterial Strains
Jin et al. (2019) isolated a bacterial strain, Methylophilus sp. FP-6, capable of degrading BP-3. This research provides insights into potential bioremediation strategies for BP-3 contamination (Jin et al., 2019).
Water Treatment Technologies
Yang and Ying (2013) explored the oxidation of BP-3 during water treatment with ferrate(VI). Their findings suggest that ferrate(VI) treatment can be an effective method for removing hydroxylated benzophenone derivatives in water, which is relevant for ensuring water safety and quality (Yang & Ying, 2013).
Photoinitiating Behavior in UV-Curing Systems
Cheng, Zhang, and Shi (2012) studied benzophenone derivatives with tertiary amine groups used as photoinitiators in UV-curing acrylate systems. Understanding the behavior of these compounds under UV light is crucial for various industrial applications (Cheng, Zhang, & Shi, 2012).
Impact on the Nervous System
Wnuk and Kajta (2021) discussed the potential risks of benzophenone-3, a closely related compound, for the nervous system, particularly its ability to cross the blood-brain barrier and impact neuronal cells. This research highlights the importance of understanding the neurotoxic effects of benzophenone derivatives (Wnuk & Kajta, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEZFDOTDOLPDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643464 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3'-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898789-59-8 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)


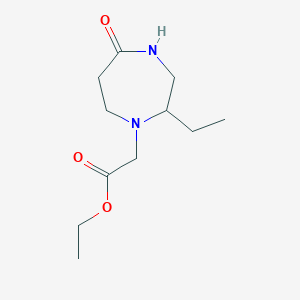
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)


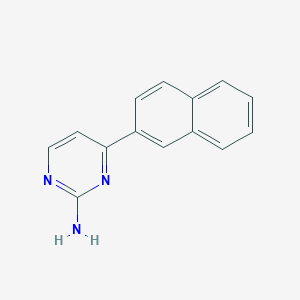
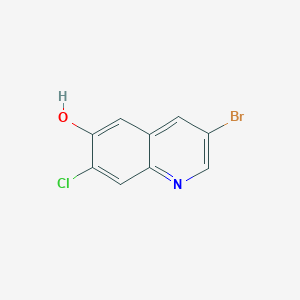
![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)
